5-Methylisophthalaldehyde

Description

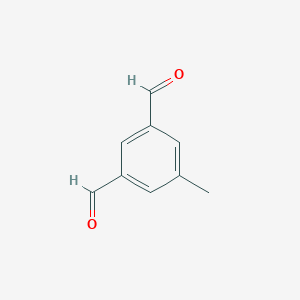

Structure

3D Structure

Properties

IUPAC Name |

5-methylbenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-7-2-8(5-10)4-9(3-7)6-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLVWAQSMOVZKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50547531 | |

| Record name | 5-Methylbenzene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805-67-0 | |

| Record name | 5-Methylbenzene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylbenzene-1,3-dicarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-Hydroxy-5-methylisophthalaldehyde

A comprehensive overview for researchers, scientists, and drug development professionals.

Initial Note: This technical guide focuses on 2-Hydroxy-5-methylisophthalaldehyde (CAS No: 7310-95-4). The compound "5-Methylisophthalaldehyde" is not readily found in scientific literature, and it is likely that the intended compound of interest is the well-documented 2-Hydroxy-5-methylisophthalaldehyde, which is the subject of this guide.

Chemical and Physical Properties

2-Hydroxy-5-methylisophthalaldehyde is a dialdehyde derivative that serves as a versatile building block in organic synthesis.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 7310-95-4 | [2] |

| Molecular Formula | C9H8O3 | [2] |

| Molecular Weight | 164.16 g/mol | |

| Appearance | White to yellow to orange powder/crystal | |

| Melting Point | 128-130 °C | [3] |

| Boiling Point | 251.61°C (estimate) | [3] |

| Density | 1.2132 g/cm³ (estimate) | [3] |

| Solubility | Soluble in organic solvents, insoluble in water. | [1] |

| IUPAC Name | 2-Hydroxy-5-methylbenzene-1,3-dicarbaldehyde | [2] |

| Synonyms | 2,6-Diformyl-4-methylphenol, 5-Methyl-2-hydroxyisophthalaldehyde | [4] |

Safety and Hazard Information

It is crucial to handle 2-Hydroxy-5-methylisophthalaldehyde with appropriate safety precautions in a laboratory setting. The compound is classified with the following hazards:

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | GHS07 | Warning | H335: May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash hands and face thoroughly after handling.

-

P280: Wear protective gloves, eye protection.

-

P302 + P352 + P332 + P313 + P362 + P364: IF ON SKIN: Wash with plenty of water. If skin irritation occurs: Get medical advice or attention. Take off contaminated clothing and wash it before reuse.

-

P305 + P351 + P338 + P337 + P313: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice or attention.

Synthesis and Experimental Protocols

A common method for the synthesis of 2-Hydroxy-5-methylisophthalaldehyde is the diformylation of p-cresol using hexamethylenetetramine (HMTA).[3][5] The hydroxyl group of the p-cresol directs the formylation to the ortho positions.[5]

General Experimental Protocol (Duff Reaction):

-

In a suitable reaction vessel, dissolve p-cresol in an acidic medium such as acetic acid or glyceroboric acid.

-

Add hexamethylenetetramine to the solution.

-

Heat the reaction mixture under reflux. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the reaction is typically quenched with water and acidified.

-

The product is then extracted with an appropriate organic solvent.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 2-Hydroxy-5-methylisophthalaldehyde.

The structure of the synthesized compound is commonly confirmed using 1H and 13C NMR spectroscopy.[3]

Applications in Research and Drug Development

2-Hydroxy-5-methylisophthalaldehyde is a valuable precursor in the synthesis of a variety of complex organic molecules with applications in medicinal chemistry, materials science, and catalysis.

Synthesis of Schiff Base Ligands

The most prominent application of this compound is in the synthesis of Schiff base ligands.[5] The two aldehyde groups readily react with primary amines to form polydentate ligands capable of coordinating with various metal ions.[5] These metal complexes have been investigated for their catalytic activity in reactions such as oxidation, hydrolysis, and polymerization.[5]

Potential Therapeutic Applications

Derivatives of 2-Hydroxy-5-methylisophthalaldehyde have shown potential as therapeutic agents. The parent compound itself has been reported to possess antioxidant and antimicrobial properties, making it a subject of interest for further investigation in drug development.[1] The ability of its Schiff base derivatives to bind to metal ions is also being explored for the development of sensors for detecting heavy metals in environmental and biological systems.[5]

Role in Signaling Pathways

While specific signaling pathways directly modulated by 2-Hydroxy-5-methylisophthalaldehyde are not extensively detailed in the provided search results, its derivatives are being studied for their biological activities. For example, some derivatives have been investigated for their ability to induce apoptosis, a critical process in cancer therapy, and to modulate reactive oxygen species (ROS) levels within cells, which can impact various signaling cascades.[5] Further research is needed to elucidate the precise mechanisms and signaling pathways involved.

Conclusion

2-Hydroxy-5-methylisophthalaldehyde is a key chemical intermediate with significant potential for the development of novel compounds in various scientific fields. Its utility in the synthesis of Schiff base ligands and their metal complexes opens avenues for new catalysts, sensors, and therapeutic agents. The information presented in this guide provides a solid foundation for researchers and professionals working with this versatile molecule.

References

- 1. Page loading... [guidechem.com]

- 2. 2-Hydroxy-5-methylisophthalaldehyde [webbook.nist.gov]

- 3. 2-HYDROXY-5-METHYLISOPHTHALALDEHYDE | 7310-95-4 [chemicalbook.com]

- 4. 2-Hydroxy-5-methylisophthalaldehyde 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. 2-Hydroxy-5-methylisophthalaldehyde | 7310-95-4 | Benchchem [benchchem.com]

An In-depth Technical Guide to 2-Hydroxy-5-methylisophthalaldehyde

This technical guide provides a comprehensive overview of 2-Hydroxy-5-methylisophthalaldehyde, a key aromatic dialdehyde derivative. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical structure, synthesis, spectroscopic properties, and applications.

Chemical Structure and Physicochemical Properties

2-Hydroxy-5-methylisophthalaldehyde, also known by its IUPAC name 2-hydroxy-5-methylbenzene-1,3-dicarbaldehyde, is an organic compound featuring a benzene ring substituted with two aldehyde groups and one hydroxyl and one methyl group.[1][2] This unique arrangement of functional groups imparts specific reactivity, making it a valuable precursor in various synthetic pathways.

The presence of both hydroxyl and aldehyde functionalities allows for the formation of intramolecular hydrogen bonds and facilitates its use as a versatile building block in coordination chemistry and organic synthesis.[1]

Table 1: Physicochemical Properties of 2-Hydroxy-5-methylisophthalaldehyde

| Property | Value | Reference(s) |

| IUPAC Name | 2-hydroxy-5-methylbenzene-1,3-dicarbaldehyde | [2] |

| Synonyms | 2,6-Diformyl-4-methylphenol, 2,6-Diformyl-p-cresol | |

| CAS Number | 7310-95-4 | [2] |

| Molecular Formula | C₉H₈O₃ | [2] |

| Molecular Weight | 164.16 g/mol | [1] |

| Appearance | Light yellow to beige crystalline powder or needles | |

| Melting Point | 128-130 °C | |

| Solubility | Soluble in organic solvents, insoluble in water | |

| InChI Key | ZBOUXALQDLLARY-UHFFFAOYSA-N | [1][2] |

Synthesis of 2-Hydroxy-5-methylisophthalaldehyde

The most established method for synthesizing 2-Hydroxy-5-methylisophthalaldehyde is through the Duff reaction, which involves the formylation of an activated aromatic ring, such as a phenol, using hexamethylenetetramine (HMTA) as the formylating agent.[1][3] In this case, p-cresol is used as the starting material.[1] The reaction typically proceeds by heating p-cresol with HMTA in an acidic medium, leading to the introduction of two aldehyde groups ortho to the hydroxyl group.[1][3]

Experimental Protocol: Synthesis via Duff Reaction

This protocol details the synthesis of 2-Hydroxy-5-methylisophthalaldehyde from p-cresol and hexamethylenetetramine.

Materials:

-

p-Cresol

-

Hexamethylenetetramine (HMTA)

-

Glacial acetic acid

-

Hydrochloric acid (HCl), 5 M

-

Deionized water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Stir bar

-

Beakers and graduated cylinders

-

Büchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-cresol (e.g., 0.1 mol) and hexamethylenetetramine (e.g., 0.2 mol) in glacial acetic acid (e.g., 100 mL). A molar ratio of 1:2 for p-cresol to HMTA is recommended.[1]

-

Heat the reaction mixture to reflux (approximately 118-120 °C) with continuous stirring for 6 to 8 hours.[1]

-

After the reflux period, cool the mixture to room temperature.

-

Slowly add a 5 M solution of hydrochloric acid to the cooled mixture to hydrolyze the intermediate.

-

The crude product may precipitate at this stage. If not, the mixture can be further cooled in an ice bath to induce precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water to remove any remaining acid and unreacted starting materials.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield light yellow to beige needles of 2-Hydroxy-5-methylisophthalaldehyde.

-

Dry the purified crystals under vacuum.

Spectroscopic Characterization

The structure of 2-Hydroxy-5-methylisophthalaldehyde has been confirmed by various spectroscopic techniques, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]

Table 2: Spectroscopic Data for 2-Hydroxy-5-methylisophthalaldehyde

| Technique | Observed Peaks/Regions |

| ¹H NMR | δ ~11.0-12.0 ppm (s, 1H, -OH), δ ~10.0-10.5 ppm (s, 2H, -CHO), δ ~7.5-8.0 ppm (s, 2H, Ar-H), δ ~2.3 ppm (s, 3H, -CH₃) |

| ¹³C NMR | δ ~190-195 ppm (C=O, aldehyde), δ ~160-165 ppm (C-OH), δ ~135-140 ppm (C-CHO), δ ~125-135 ppm (C-CH₃), δ ~120-130 ppm (Ar-C-H), δ ~20-25 ppm (-CH₃)[1] |

| IR (cm⁻¹) | ~3200-3500 (O-H stretch, broad), ~2800-2900 (C-H stretch, aldehyde), ~1650-1700 (C=O stretch, aldehyde), ~1580-1600 (C=C stretch, aromatic) |

| Mass Spec. (m/z) | 164 (M⁺), 163 (M-H)⁺, 135 (M-CHO)⁺ |

Applications

2-Hydroxy-5-methylisophthalaldehyde is a versatile intermediate with significant applications in the synthesis of more complex molecules.

Synthesis of Schiff Base Ligands

A primary application of this compound is in the synthesis of Schiff base ligands. The two aldehyde groups can readily react with primary amines to form imine (-C=N-) linkages. These Schiff bases are important in coordination chemistry as they can form stable complexes with a wide range of metal ions.[1]

This protocol outlines the general procedure for the synthesis of a Schiff base from 2-Hydroxy-5-methylisophthalaldehyde and a primary amine (e.g., aniline).

Materials:

-

2-Hydroxy-5-methylisophthalaldehyde

-

Aniline (or other primary amine)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

Dissolve 2-Hydroxy-5-methylisophthalaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Add the primary amine (2 equivalents) to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Stir the reaction mixture at room temperature or under reflux for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, cool the mixture. The Schiff base product often precipitates from the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry.

Fluorescent Chemosensors for Metal Ion Detection

Schiff bases derived from 2-Hydroxy-5-methylisophthalaldehyde have been successfully developed as fluorescent and colorimetric chemosensors for the dual detection of metal ions such as Zn²⁺ and Cu²⁺. The binding of a metal ion to the Schiff base can lead to a significant change in its fluorescence properties, allowing for sensitive and selective detection.

Covalent Organic Frameworks (COFs)

2-Hydroxy-5-methylisophthalaldehyde serves as a valuable building block or "linker" in the synthesis of Covalent Organic Frameworks (COFs).[4] COFs are a class of porous crystalline polymers with ordered structures, and the dialdehyde functionality of this molecule allows for the formation of extended, porous networks through reactions with suitable amine-based monomers.

Conclusion

2-Hydroxy-5-methylisophthalaldehyde is a multifunctional aromatic compound with significant utility in synthetic chemistry. Its straightforward synthesis via the Duff reaction and the reactivity of its hydroxyl and dual aldehyde groups make it an important precursor for a variety of applications, including the development of Schiff base ligands, advanced chemosensors for metal ion detection, and the construction of porous Covalent Organic Frameworks. This guide provides a foundational resource for researchers and professionals working with this versatile chemical building block.

References

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-methylisophthalaldehyde from p-Cresol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Hydroxy-5-methylisophthalaldehyde, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, p-cresol. This document details the primary synthetic routes, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

2-Hydroxy-5-methylisophthalaldehyde, also known as 2,6-diformyl-4-methylphenol, is a key intermediate in the synthesis of various complex molecules, including Schiff base ligands, macrocycles, and pharmacologically active compounds. Its bifunctional nature, possessing two reactive aldehyde groups ortho to a hydroxyl group, allows for a diverse range of chemical transformations. The most common and effective methods for its synthesis from p-cresol are the Duff reaction and, to a lesser extent, the Reimer-Tiemann reaction. This guide will focus on providing detailed methodologies for these formylation reactions.

Synthetic Pathways

The primary route for the synthesis of 2-Hydroxy-5-methylisophthalaldehyde from p-cresol is through electrophilic aromatic substitution, specifically by introducing two formyl groups onto the aromatic ring.

The Duff Reaction

The Duff reaction is a formylation method that utilizes hexamethylenetetramine as the formylating agent in an acidic medium.[1] This reaction is particularly effective for the diformylation of activated phenols like p-cresol.[2] The reaction proceeds via the in-situ generation of an electrophilic iminium ion species from hexamethylenetetramine, which then attacks the electron-rich ortho positions of the p-cresol ring. Subsequent hydrolysis of the resulting bis-iminium intermediate yields the desired dialdehyde. The choice of acid catalyst, such as acetic acid or trifluoroacetic acid, can influence the reaction conditions and yield.

References

Spectroscopic Profile of 2-Hydroxy-5-methylisophthalaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile organic compound, 2-Hydroxy-5-methylisophthalaldehyde (CAS No: 7310-95-4). The structural and electronic properties of this molecule are elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is crucial for the unambiguous identification and characterization of this compound, which serves as a key building block in the synthesis of Schiff base ligands and other complex organic molecules.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 2-Hydroxy-5-methylisophthalaldehyde.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environments within the molecule. The spectrum of 2-Hydroxy-5-methylisophthalaldehyde exhibits distinct signals corresponding to the aromatic, aldehyde, hydroxyl, and methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~11.0 | Singlet (broad) | -OH (hydroxyl proton) |

| ~10.2 | Singlet | -CHO (aldehyde protons) |

| ~7.8 | Singlet | Ar-H (aromatic protons) |

| ~2.3 | Singlet | -CH₃ (methyl proton) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of the molecule. Each unique carbon atom in 2-Hydroxy-5-methylisophthalaldehyde gives rise to a distinct signal in the spectrum.

| Chemical Shift (δ) ppm | Assignment |

| ~192 | -CHO (aldehyde carbons) |

| ~160 | C-OH (aromatic carbon attached to hydroxyl) |

| ~140 | C-CH₃ (aromatic carbon attached to methyl) |

| ~135 | C-H (aromatic carbons) |

| ~125 | C-CHO (aromatic carbons attached to aldehyde) |

| ~20 | -CH₃ (methyl carbon) |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-Hydroxy-5-methylisophthalaldehyde shows characteristic absorption bands for the hydroxyl, aldehyde, and aromatic moieties.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (hydroxyl group) |

| ~2920 | Medium | C-H stretch (methyl group) |

| ~2850 | Medium | C-H stretch (aldehyde group) |

| ~1680 | Strong | C=O stretch (aldehyde group) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. The mass spectrum of 2-Hydroxy-5-methylisophthalaldehyde confirms its molecular weight.[2]

| m/z | Relative Intensity (%) | Assignment |

| 164 | High | [M]⁺ (Molecular ion) |

| 163 | High | [M-H]⁺ |

| 135 | Medium | [M-CHO]⁺ |

| 107 | Medium | [M-CHO-CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 2-Hydroxy-5-methylisophthalaldehyde (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds between scans.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain the ¹³C NMR spectrum, resulting in a spectrum of singlets for each carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to generate the frequency-domain spectra. The spectra are then phased, baseline-corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of 2-Hydroxy-5-methylisophthalaldehyde (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is acquired. The instrument typically scans over the mid-infrared range (4000-400 cm⁻¹). The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample of 2-Hydroxy-5-methylisophthalaldehyde is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization Method (Electron Ionization - EI): In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, forming a molecular ion (M⁺), and to fragment into smaller, characteristic charged species.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Presentation: The mass spectrum is plotted as relative intensity versus m/z. The most intense peak in the spectrum is called the base peak and is assigned a relative intensity of 100%.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of 2-Hydroxy-5-methylisophthalaldehyde.

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxy-5-methylisophthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-methylisophthalaldehyde, also known as 2,6-diformyl-4-methylphenol, is an aromatic aldehyde with the chemical formula C₉H₈O₃ and a molecular weight of 164.16 g/mol .[1][2] This compound serves as a versatile building block in organic synthesis, particularly in the preparation of Schiff base ligands, pharmaceuticals, and dyes.[1][3] Its utility in various research and development applications necessitates a thorough understanding of its physicochemical properties, most notably its solubility and stability, which are critical for its handling, storage, and application in experimental and manufacturing processes.

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2-Hydroxy-5-methylisophthalaldehyde. It includes detailed experimental protocols for the determination of these properties and outlines potential degradation pathways based on its chemical structure.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Hydroxy-5-methylisophthalaldehyde is presented in Table 1.

Table 1: Physicochemical Properties of 2-Hydroxy-5-methylisophthalaldehyde

| Property | Value | Reference |

| CAS Number | 7310-95-4 | [1][2] |

| Molecular Formula | C₉H₈O₃ | [1][2] |

| Molecular Weight | 164.16 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or white to yellow to orange powder | [1] |

| Melting Point | 128-130 °C | |

| Boiling Point | Not available | |

| pKa (predicted) | 6.69 ± 0.23 | [1] |

Solubility Profile

Qualitative Solubility

The expected qualitative solubility of 2-Hydroxy-5-methylisophthalaldehyde in a range of solvents is summarized in Table 2. This is based on its chemical structure, which includes a polar hydroxyl group and two aldehyde groups on a largely nonpolar aromatic ring.

Table 2: Qualitative Solubility of 2-Hydroxy-5-methylisophthalaldehyde

| Solvent | Expected Solubility | Rationale |

| Water | Insoluble | The nonpolar aromatic ring dominates the molecule's character. |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |

| Ethanol | Soluble | Polar protic solvent capable of hydrogen bonding. |

| Acetone | Soluble | Polar aprotic solvent. |

| Ethyl Acetate | Soluble | Moderately polar solvent. |

| Dichloromethane | Soluble | Nonpolar organic solvent. |

| Diethyl Ether | Soluble | Nonpolar organic solvent. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent. |

| 5% Aqueous NaOH | Soluble | The phenolic hydroxyl group will be deprotonated to form a water-soluble sodium salt. |

| 5% Aqueous HCl | Insoluble | The molecule does not have a basic functional group to be protonated. |

Experimental Protocol for Quantitative Solubility Determination

A reliable method for determining the quantitative solubility of 2-Hydroxy-5-methylisophthalaldehyde involves the shake-flask method followed by UV-Vis spectrophotometric or HPLC analysis.

Objective: To determine the saturation solubility of 2-Hydroxy-5-methylisophthalaldehyde in a specific solvent at a controlled temperature.

Materials:

-

2-Hydroxy-5-methylisophthalaldehyde

-

Selected solvent (e.g., methanol, ethanol, DMSO)

-

Volumetric flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm)

-

UV-Vis spectrophotometer or HPLC system with a UV detector

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 2-Hydroxy-5-methylisophthalaldehyde to a known volume of the selected solvent in a sealed container.

-

Place the container in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the suspension to settle for a short period.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

UV-Vis Spectroscopy:

-

Determine the wavelength of maximum absorbance (λmax) of 2-Hydroxy-5-methylisophthalaldehyde in the chosen solvent.

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of the standard solutions and the diluted sample at the λmax.

-

Construct a calibration curve and determine the concentration of the sample.

-

-

HPLC Analysis:

-

Utilize a validated stability-indicating HPLC method. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) is suitable.

-

Inject the standard solutions and the diluted sample into the HPLC system.

-

Determine the concentration of the sample based on the peak area compared to the calibration curve.

-

-

-

Calculation:

-

Calculate the solubility using the following formula, accounting for the dilution factor:

-

Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

-

-

Workflow for Solubility Determination

Caption: Workflow for quantitative solubility determination.

Stability Profile

2-Hydroxy-5-methylisophthalaldehyde is known to be air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.[1] As a phenolic aldehyde, it is susceptible to degradation through several pathways, including oxidation, hydrolysis, and photolysis.

Forced Degradation Studies

To understand the stability of 2-Hydroxy-5-methylisophthalaldehyde, forced degradation studies should be conducted according to the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[4][5][6][7][8][9][10][11][12] These studies involve exposing the compound to stress conditions to accelerate its degradation and identify potential degradation products.

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Procedure |

| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for a specified time. |

| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and keep at room temperature or heat at 60-80 °C. |

| Oxidation | Treat a solution of the compound with 3-30% hydrogen peroxide at room temperature. |

| Thermal Degradation | Expose the solid compound to dry heat (e.g., 60-80 °C). |

| Photostability | Expose the solid compound or its solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13] |

Experimental Protocol for Stability Indicating HPLC Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.

Objective: To develop and validate an HPLC method for the analysis of 2-Hydroxy-5-methylisophthalaldehyde and its degradation products.

Instrumentation and Conditions:

-

HPLC System: With a UV detector.

-

Column: C18, 5 µm, 4.6 x 250 mm (or similar).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric or formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV scan (e.g., λmax of the parent compound).

-

Injection Volume: 20 µL.

Procedure:

-

Method Development: Optimize the mobile phase composition and gradient to achieve good resolution between the parent peak and any degradation product peaks.

-

Forced Degradation Sample Analysis:

-

Prepare samples of 2-Hydroxy-5-methylisophthalaldehyde under the stress conditions outlined in Table 3.

-

At various time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

-

Inject the samples into the HPLC system.

-

-

Data Analysis:

-

Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.

-

Calculate the percentage degradation of the parent compound.

-

If possible, identify the degradation products using techniques like LC-MS.

-

Workflow for Forced Degradation Study

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Hydroxy-5-methylisophthalaldehyde [webbook.nist.gov]

- 3. 2-HYDROXY-5-METHYLISOPHTHALALDEHYDE | 7310-95-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 7. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 8. database.ich.org [database.ich.org]

- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. m.youtube.com [m.youtube.com]

- 11. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 12. resolvemass.ca [resolvemass.ca]

- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

The Ascending Trajectory of 5-Methylisophthalaldehyde Derivatives: A Technical Guide to Their Potential in Drug Discovery and Advanced Materials

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the burgeoning potential of 5-methylisophthalaldehyde derivatives. This document elucidates the synthesis, characterization, and diverse applications of these compounds, with a particular focus on their roles as versatile intermediates in the creation of novel therapeutic agents and functional materials. The primary focus will be on the derivatives of 2-hydroxy-5-methylisophthalaldehyde, a key intermediate synthesized from readily available precursors.

Introduction: The Versatile Chemistry of this compound

This compound, and more specifically its hydroxylated analogue 2-hydroxy-5-methylisophthalaldehyde, are aromatic dialdehydes that serve as pivotal building blocks in synthetic chemistry. The presence of two reactive aldehyde groups, along with a hydroxyl group in the latter, allows for a wide array of chemical modifications, leading to a diverse range of derivatives with significant potential in various scientific and technological fields. The most prominent derivatives are Schiff bases, formed through the condensation reaction with primary amines. These Schiff base ligands, and their subsequent metal complexes, are at the forefront of research into new anticancer, antimicrobial, and sensory materials.

Synthesis of this compound Derivatives

The synthesis of 2-hydroxy-5-methylisophthalaldehyde is typically achieved through the formylation of p-cresol. A common method involves heating p-cresol with hexamethylenetetramine in an acidic medium.[1] The resulting dialdehyde is a versatile precursor for a variety of derivatives.

General Synthesis of Schiff Base Derivatives

The most explored derivatives of 2-hydroxy-5-methylisophthalaldehyde are Schiff bases. These are synthesized by the condensation of the dialdehyde with a primary amine. The reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid.

Experimental Protocol: Synthesis of a Generic Schiff Base Derivative

-

Dissolution: Dissolve one molar equivalent of 2-hydroxy-5-methylisophthalaldehyde in a suitable solvent such as ethanol or methanol in a round-bottom flask.

-

Addition of Amine: To this solution, add two molar equivalents of the desired primary amine.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

This general protocol can be adapted for a wide variety of primary amines to generate a library of Schiff base derivatives.

Applications in Drug Development

Schiff base derivatives of 2-hydroxy-5-methylisophthalaldehyde and their metal complexes have shown promise as potential therapeutic agents, exhibiting both anticancer and antimicrobial activities. While specific quantitative data for this compound derivatives is emerging, studies on structurally similar Schiff base complexes provide strong evidence of their potential.

Anticancer Activity

Schiff base metal complexes have been extensively studied for their cytotoxic effects against various cancer cell lines.[2][3][4][5] The mechanism of action is often attributed to their ability to bind to DNA, induce oxidative stress through the generation of reactive oxygen species (ROS), and trigger apoptosis.[2][6]

While direct IC₅₀ values for this compound derivatives are not widely reported in the reviewed literature, data from analogous Schiff base complexes highlight their potential. For instance, metal complexes of Schiff bases derived from salicylaldehyde and 2-hydroxy-1-naphthaldehyde have demonstrated significant cytotoxicity.

Table 1: Cytotoxicity Data of Structurally Similar Schiff Base Metal Complexes

| Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Cu(II) complex of a bis-Schiff base of 2-hydroxy-1-naphthalenecarboxaldehyde | T-24 (Bladder Cancer) | < 0.5 | [7] |

| Ni(II) complex of a bis-Schiff base of 2-hydroxy-1-naphthalenecarboxaldehyde | T-24 (Bladder Cancer) | ~1.0 | [7] |

| Fe(III) complex of a bis-Schiff base of 2-hydroxy-1-naphthalenecarboxaldehyde | T-24 (Bladder Cancer) | ~1.5 | [7] |

| Water-soluble Cu(II) Schiff Base complex | A549 (Lung Cancer) | 12 | [8] |

| Water-soluble Zn(II) Schiff Base complex | A549 (Lung Cancer) | 80 |[8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[9][10][11]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The concentration of the compound that inhibits 50% of cell growth (IC₅₀) is calculated from the dose-response curve.

Proposed Signaling Pathway for Apoptosis Induction

// Nodes SB_Complex [label="Schiff Base-Metal Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; Mito_Damage [label="Mitochondrial\nDamage", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Binding [label="DNA Binding/\nDamage", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase_Activation [label="Caspase\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest\n(G2/M Phase)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges SB_Complex -> ROS [label="Induces"]; SB_Complex -> Mito_Damage [label="Induces"]; SB_Complex -> DNA_Binding [label="Intercalates/\nBinds"]; ROS -> Mito_Damage [label="Causes"]; Mito_Damage -> Caspase_Activation [label="Triggers"]; DNA_Binding -> Cell_Cycle_Arrest [label="Leads to"]; Cell_Cycle_Arrest -> Apoptosis; Caspase_Activation -> Apoptosis [label="Executes"]; } dot Caption: Proposed mechanism of apoptosis induction by Schiff base metal complexes.

Antimicrobial Activity

Table 2: Antimicrobial Activity of Structurally Similar Schiff Base Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Schiff base from 5-chloro-salicylaldehyde | E. coli | 1.6 | [11] |

| Schiff base from 5-chloro-salicylaldehyde | S. aureus | 3.4 | [11] |

| Schiff base from p-aminophenol and benzaldehyde | E. coli | 62.5 | [6][7] |

| Schiff base from p-aminophenol and benzaldehyde | S. aureus | 62.5 | [6][7] |

| Schiff base from p-aminophenol and anisaldehyde | C. albicans | 62.5 |[6][7] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution: Perform a serial two-fold dilution of the synthesized this compound derivative in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Applications in Materials Science

The structural features of this compound derivatives also make them suitable for applications in materials science, particularly as fluorescent sensors and as building blocks for porous materials.

Fluorescent Chemosensors

Schiff base derivatives of 2-hydroxy-5-methylisophthalaldehyde can act as fluorescent chemosensors for the detection of metal ions. The binding of a metal ion to the Schiff base can lead to a significant change in its fluorescence properties, allowing for sensitive and selective detection.

// Nodes HMPA [label="2-Hydroxy-5-\nmethylisophthalaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Primary Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Schiff_Base [label="Schiff Base Ligand\n(Low Fluorescence)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metal_Ion [label="Metal Ion (e.g., Zn²⁺)", fillcolor="#FBBC05", fontcolor="#202124"]; Complex [label="Schiff Base-Metal Complex\n(High Fluorescence)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="Fluorescence\nDetection", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges HMPA -> Schiff_Base; Amine -> Schiff_Base; Schiff_Base -> Complex; Metal_Ion -> Complex; Complex -> Detection; } dot Caption: General workflow for metal ion detection using a Schiff base fluorescent sensor.

Table 3: Sensing Properties of a 2-hydroxy-5-methylisophthalaldehyde-based Schiff Base Sensor

| Analyte | Detection Limit | Binding Constant (Kₐ) | Reference |

|---|---|---|---|

| Zn²⁺ | 1.059 x 10⁻⁹ M | 7.14 x 10⁴ M⁻¹ |

| Cu²⁺ | 3.53 x 10⁻⁹ M | 2.18 x 10⁵ M⁻¹ | |

Conclusion and Future Outlook

Derivatives of this compound, particularly Schiff bases synthesized from 2-hydroxy-5-methylisophthalaldehyde, represent a class of compounds with significant and diverse potential. While their application as fluorescent chemosensors is well-documented, their promise in drug discovery as anticancer and antimicrobial agents is an area of active and growing research. The data from structurally similar compounds are highly encouraging and warrant a more focused investigation into the biological activities of this compound derivatives themselves. Future work should concentrate on synthesizing and screening a broader library of these compounds to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are crucial to elucidate the specific signaling pathways involved in their biological effects, which will be vital for their rational design and development as next-generation therapeutic agents. The versatility of the this compound core structure ensures that it will remain a valuable platform for innovation in both medicinal chemistry and materials science.

References

- 1. 2-Hydroxy-5-methylisophthalaldehyde | 7310-95-4 | Benchchem [benchchem.com]

- 2. Three metal complexes with a pyridyl Schiff base: cytotoxicity, migration and mechanism of apoptosis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. preprints.org [preprints.org]

- 6. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of new hydrazide-Schiff bases | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 9. texaschildrens.org [texaschildrens.org]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

An In-depth Technical Guide to the Discovery and History of Substituted Isophthalaldehydes

Introduction

Substituted isophthalaldehydes, aromatic compounds characterized by a benzene ring with two aldehyde groups at the 1 and 3 positions and additional functional groups, are pivotal intermediates in organic synthesis. Their unique structural features allow for a diverse range of chemical transformations, making them valuable building blocks in the pharmaceutical, polymer, and materials science industries. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this important class of molecules, with a particular focus on their emerging role in drug development.

Discovery and Historical Context

The history of substituted isophthalaldehydes is intrinsically linked to the broader development of synthetic methods for aromatic aldehydes. While the unsubstituted isophthalaldehyde has been known for over a century, the targeted synthesis of its substituted derivatives is a more recent endeavor.

Early methods for the formylation of aromatic rings, which laid the groundwork for the synthesis of hydroxyl-substituted isophthalaldehydes, include the Reimer-Tiemann reaction , first reported by Karl Reimer and Ferdinand Tiemann in 1876.[1][2][3] This reaction facilitates the ortho-formylation of phenols using chloroform in a basic medium. Another foundational method is the Duff reaction , developed by James Cooper Duff in 1932, which utilizes hexamine to formylate electron-rich aromatic compounds like phenols.[4][5]

A significant milestone in the specific synthesis of substituted isophthalaldehydes was the work of Worden et al. in 1970, who reported a detailed procedure for the synthesis of 4,6-dihydroxyisophthalaldehyde and its 5-methyl and 5-methoxy derivatives.[1] This work provided a clear and reproducible route to these highly functionalized molecules, opening the door for further exploration of their properties and applications.

Modern synthetic strategies often employ methods like the Vilsmeier-Haack reaction for the efficient formylation of activated aromatic rings. The versatility of these synthetic routes has enabled the creation of a wide array of substituted isophthalaldehydes with tailored electronic and steric properties for various applications.

Synthetic Methodologies and Experimental Protocols

The synthesis of substituted isophthalaldehydes can be achieved through various methods, depending on the desired substitution pattern. Below are detailed protocols for the synthesis of key examples.

Synthesis of 4,6-Dihydroxyisophthalaldehyde

This protocol is adapted from the method reported by Worden et al. (1970).[1]

Reaction Scheme:

Materials:

-

4,6-Dibromoresorcinol dimethyl ether

-

n-Butyllithium in hexane

-

N,N-Dimethylformamide (DMF)

-

Anhydrous diethyl ether

-

Hydrochloric acid (10%)

-

Boron trichloride in dichloromethane

Procedure:

-

Lithium-Bromine Interchange and Formylation: A solution of 4,6-dibromoresorcinol dimethyl ether in anhydrous diethyl ether is cooled to -70°C under a nitrogen atmosphere. To this, a solution of n-butyllithium in hexane is added dropwise, maintaining the temperature below -65°C. After stirring for 15 minutes, anhydrous N,N-dimethylformamide is added, and the mixture is stirred for a further 2 hours at -70°C before being allowed to warm to room temperature overnight.

-

Hydrolysis: The reaction mixture is hydrolyzed by the slow addition of 10% hydrochloric acid. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and dried over anhydrous sodium sulfate.

-

Demethylation: The crude 4,6-dimethoxyisophthalaldehyde obtained after removal of the solvent is dissolved in dichloromethane and cooled to -70°C. A solution of boron trichloride in dichloromethane is added dropwise, and the mixture is stirred at low temperature for 3 hours and then at room temperature for 2 hours.

-

Work-up and Purification: The reaction is quenched by the addition of water. The precipitated product is filtered, washed with cold water, and dried to yield 4,6-dihydroxyisophthalaldehyde.

General Protocol for Vilsmeier-Haack Formylation of Phenols

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds, including phenols, to produce hydroxy-substituted isophthalaldehydes.

Materials:

-

Substituted phenol

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium hydroxide solution

Procedure:

-

Formation of the Vilsmeier Reagent: In a flask cooled in an ice bath, phosphorus oxychloride is added dropwise to N,N-dimethylformamide with stirring.

-

Formylation: The substituted phenol is added to the Vilsmeier reagent, and the mixture is heated, typically between 60-80°C, for several hours. The reaction progress is monitored by thin-layer chromatography.

-

Hydrolysis: The reaction mixture is cooled and poured onto crushed ice. The mixture is then neutralized with a sodium hydroxide solution.

-

Isolation: The product is isolated by filtration or extraction with an organic solvent, followed by purification using techniques such as recrystallization or column chromatography.

Applications in Drug Discovery: Targeting Aldehyde Dehydrogenase (ALDH)

Substituted isophthalaldehydes and their derivatives have emerged as promising scaffolds in medicinal chemistry. A particularly interesting application is their use as inhibitors of aldehyde dehydrogenase (ALDH) enzymes, which are implicated in various diseases, including cancer.

ALDH1A3 as a Cancer Target

The aldehyde dehydrogenase 1A3 (ALDH1A3) isoform is overexpressed in several types of cancer and is associated with cancer stem cell populations, contributing to tumor progression, metastasis, and resistance to therapy.[6][7] ALDH1A3 plays a crucial role in the oxidation of retinaldehyde to retinoic acid, a signaling molecule that regulates cell differentiation and proliferation. By inhibiting ALDH1A3, it is possible to disrupt these pathways and sensitize cancer cells to conventional treatments.

Experimental Workflow for Inhibitor Discovery

The discovery of substituted isophthalaldehyde-based ALDH1A3 inhibitors follows a structured drug development pipeline.

Quantitative Data

This section summarizes key quantitative data for isophthalaldehyde and its derivatives.

Table 1: Physicochemical Properties of Isophthalaldehyde and Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Isophthalaldehyde | 626-19-7 | C₈H₆O₂ | 134.13 | 89-91 | 245-248 |

| 4-Hydroxyisophthalaldehyde | 3328-70-9 | C₈H₆O₃ | 150.13 | 134-136 | - |

| 2-Hydroxyisophthalaldehyde | 3328-69-6 | C₈H₆O₃ | 150.13 | 135-138 | - |

| 4,6-Dihydroxyisophthalaldehyde | 59996-98-4 | C₈H₆O₄ | 166.13 | 195-197 | - |

Table 2: Biological Activity of Benzyloxybenzaldehyde Derivatives as ALDH1A3 Inhibitors[6]

| Compound ID | Structure | ALDH1A3 IC₅₀ (µM) |

| ABMM-15 | [Structure of ABMM-15] | 0.23 |

| ABMM-16 | [Structure of ABMM-16] | 1.29 |

Note: Structures for ABMM-15 and ABMM-16 would be depicted here in a full whitepaper.

Conclusion

Substituted isophthalaldehydes represent a versatile and increasingly important class of organic compounds. From their historical roots in classical formylation reactions to their modern applications in the targeted inhibition of enzymes for cancer therapy, their journey highlights the continuous evolution of synthetic chemistry and its profound impact on drug discovery. The detailed synthetic protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in academia and industry, fostering further innovation in the synthesis and application of these remarkable molecules.

References

- 1. Synthesis of 4,6-dihydroxyisophthalaldehyde and the 5-methyl and 5-methoxy-derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reactivity of Aldehyde Groups in 2-Hydroxy-5-methylisophthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-5-methylisophthalaldehyde, also known as 2,6-diformyl-4-methylphenol, is a versatile aromatic dialdehyde that serves as a crucial building block in the synthesis of a wide array of complex organic molecules, including macrocycles, Schiff base ligands, and precursors for advanced materials.[1] This technical guide provides a comprehensive overview of the reactivity of its two aldehyde functional groups, with a particular focus on the factors governing their differential reactivity and strategies for achieving selective functionalization. This document includes a summary of its synthesis, spectroscopic data, and detailed experimental protocols for key reactions, supplemented with visual diagrams to illustrate reaction pathways and logical relationships.

Introduction

2-Hydroxy-5-methylisophthalaldehyde (7310-95-4) is a phenolic dialdehyde characterized by the presence of two formyl groups positioned meta to each other and ortho to a hydroxyl group on a toluene backbone.[1][2][3] The interplay of these functional groups, particularly the intramolecular hydrogen bonding between the phenolic hydroxyl group and the adjacent aldehyde groups, imparts unique reactivity to the molecule. Understanding the nuanced differences in the electrophilicity and steric accessibility of the two aldehyde carbons is paramount for designing synthetic routes that selectively target one group over the other, enabling the construction of sophisticated molecular architectures.

Synthesis of 2-Hydroxy-5-methylisophthalaldehyde

The most common and established method for the synthesis of 2-Hydroxy-5-methylisophthalaldehyde is the Duff reaction , which involves the diformylation of p-cresol.[4]

Experimental Protocol: Duff Reaction for Synthesis

Materials:

-

p-Cresol

-

Hexamethylenetetramine (HMTA)

-

Glacial acetic acid or trifluoroacetic acid

-

Hydrochloric acid (HCl)

-

Ethanol

-

Trichloromethane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of p-cresol and hexamethylenetetramine (in a 1:2 to 1:4 molar ratio) is prepared in glacial acetic acid or, for a modified, higher-yielding reaction, anhydrous trifluoroacetic acid.[4]

-

The reaction mixture is heated to reflux (typically around 120°C) and stirred vigorously for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing crushed ice and concentrated hydrochloric acid to hydrolyze the intermediate imine species.

-

The resulting precipitate, the crude 2-Hydroxy-5-methylisophthalaldehyde, is collected by vacuum filtration and washed with cold water.

-

Purification is achieved by recrystallization from a suitable solvent system, such as a mixture of trichloromethane and ethanol, to yield the pure product.[4]

Table 1: Spectroscopic Data for 2-Hydroxy-5-methylisophthalaldehyde

| Spectroscopic Technique | Observed Chemical Shifts (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR (in CDCl₃) | ~11.0-11.5 ppm (s, 1H, Ar-OH ), ~10.2 ppm (s, 2H, -CH O), ~7.8 ppm (s, 2H, Ar-H ), ~2.4 ppm (s, 3H, Ar-CH ₃)[5] |

| ¹³C NMR (in CDCl₃) | ~192 ppm (C HO), ~160 ppm (Ar-C -OH), ~138 ppm (Ar-C ), ~125 ppm (Ar-C -CH₃), ~122 ppm (Ar-C -CHO), ~20 ppm (Ar-C H₃) |

| IR (KBr pellet) | ~3400-3200 cm⁻¹ (O-H stretch), ~1680-1650 cm⁻¹ (C=O stretch, aldehyde), ~1600 cm⁻¹ (C=C stretch, aromatic) |

| Mass Spec. (EI) | m/z 164 (M⁺)[2][3] |

Reactivity of the Aldehyde Groups

The two aldehyde groups in 2-Hydroxy-5-methylisophthalaldehyde are chemically equivalent due to the molecule's C₂ᵥ symmetry. However, the presence of the ortho-hydroxyl group significantly influences their reactivity. Intramolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen of the aldehyde groups can decrease the electrophilicity of the carbonyl carbon, potentially slowing down nucleophilic attack compared to a non-hydroxylated isophthalaldehyde.

Despite their equivalence, achieving selective mono-functionalization is a significant synthetic challenge. The reaction with one aldehyde group can electronically influence the reactivity of the second. The formation of a mono-substituted product often requires careful control of reaction conditions to favor kinetic control over the thermodynamically more stable di-substituted product.

Schiff Base Condensation: A Primary Reaction Pathway

The most extensively studied reaction of 2-Hydroxy-5-methylisophthalaldehyde is its condensation with primary amines to form Schiff bases (imines).[1] This reaction is fundamental to the synthesis of a vast number of multidentate ligands used in coordination chemistry.

Strategies for Selective Mono-Functionalization

Achieving a high yield of the mono-adduct requires careful manipulation of the reaction conditions to exploit subtle differences in reactivity or to control the stoichiometry effectively.

-

Stoichiometric Control: The most straightforward approach is to use a 1:1 molar ratio of the dialdehyde to the amine. However, this often results in a mixture of the starting material, the mono-adduct, and the di-adduct.

-

Kinetic vs. Thermodynamic Control: Schiff base formation is a reversible process.[6][7]

-

Kinetic Control: Running the reaction at low temperatures and for shorter durations can favor the formation of the mono-substituted product, which is formed faster.

-

Thermodynamic Control: Higher temperatures, longer reaction times, and the removal of water (e.g., using a Dean-Stark apparatus) will drive the equilibrium towards the more stable di-substituted product.[4]

-

-

Use of Bulky Amines: Employing sterically hindered primary amines can disfavor the formation of the di-Schiff base due to steric clash.

Experimental Protocol: Selective Mono-Schiff Base Synthesis (General Approach)

Materials:

-

2-Hydroxy-5-methylisophthalaldehyde

-

Primary amine (e.g., aniline or a substituted aniline)

-

Anhydrous solvent (e.g., ethanol, methanol, or THF)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve 2-Hydroxy-5-methylisophthalaldehyde in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C or a lower temperature using an ice bath or cryocooler.

-

Slowly add a solution of one equivalent of the primary amine in the same solvent dropwise to the cooled dialdehyde solution with vigorous stirring.

-

The reaction is typically stirred at a low temperature for several hours. The progress of the reaction should be carefully monitored by TLC to maximize the yield of the mono-adduct and minimize the formation of the di-adduct.

-

Once the optimal reaction time is reached (as determined by TLC), the solvent is removed under reduced pressure at a low temperature.

-

The resulting solid is then purified by column chromatography on silica gel or by careful recrystallization to isolate the mono-Schiff base.

Table 2: Reaction Conditions for Selective Schiff Base Formation

| Parameter | Condition for Mono-substitution (Kinetic Product) | Condition for Di-substitution (Thermodynamic Product) |

| Temperature | Low (e.g., 0°C to room temperature) | Elevated (e.g., reflux) |

| Reaction Time | Short (monitored by TLC) | Long |

| Stoichiometry | 1:1 (Dialdehyde:Amine) | 1:2 or excess amine |

| Water Removal | Not essential, can be present | Essential (e.g., Dean-Stark trap) |

Other Reactions of the Aldehyde Groups

Besides Schiff base formation, the aldehyde groups of 2-Hydroxy-5-methylisophthalaldehyde can participate in a variety of other organic transformations, including:

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

-

Reduction: Reduction to the corresponding diol using reducing agents like sodium borohydride (NaBH₄).

-

Oxidation: Oxidation to the corresponding dicarboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).

-

Knoevenagel Condensation: Reaction with active methylene compounds.

The principles of selective mono-functionalization discussed for Schiff base formation can often be applied to these reactions as well, with careful control of stoichiometry and reaction conditions being key.

Logical Workflow for Selective Synthesis

The decision-making process for achieving selective functionalization of 2-Hydroxy-5-methylisophthalaldehyde can be visualized as follows:

Conclusion

The reactivity of the aldehyde groups in 2-Hydroxy-5-methylisophthalaldehyde is rich and versatile, offering numerous avenues for the synthesis of complex molecules. While the two aldehyde groups are electronically and sterically equivalent in the starting material, selective mono-functionalization can be achieved through the careful application of principles of kinetic and thermodynamic control. By manipulating reaction parameters such as temperature, time, and stoichiometry, researchers can direct the reaction towards the desired mono- or di-substituted products. This level of control is essential for harnessing the full potential of this valuable building block in the fields of materials science, coordination chemistry, and drug development. Further research into the quantitative kinetics of these reactions would provide even greater precision in synthetic design.

References

- 1. 2-Hydroxy-5-methylisophthalaldehyde | 7310-95-4 | Benchchem [benchchem.com]

- 2. 2-Hydroxy-5-methylisophthalaldehyde [webbook.nist.gov]

- 3. 2-Hydroxy-5-methylisophthalaldehyde [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-HYDROXY-5-METHYLISOPHTHALALDEHYDE(7310-95-4) 1H NMR spectrum [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of the Hydroxyl Group in the Reactivity of 2-Hydroxy-5-methylisophthalaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Hydroxy-5-methylisophthalaldehyde, also known as 2,6-diformyl-4-methylphenol, is a versatile aromatic compound characterized by a phenolic hydroxyl group and two aldehyde functionalities positioned meta to each other on a toluene backbone.[1] This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable building block in the synthesis of complex molecules such as polydentate Schiff base ligands, fluorescent materials, and precursors for pharmaceuticals.[1][2][3] The hydroxyl group, in particular, plays a multifaceted and critical role that extends beyond simple phenolic chemistry. It acts as a powerful directing group during synthesis, a key coordinating agent in metallo-organic chemistry, and a potential site of interference that necessitates strategic chemical protection. This technical guide provides an in-depth exploration of the hydroxyl group's influence on the reactivity of 2-Hydroxy-5-methylisophthalaldehyde, supported by quantitative data, detailed experimental protocols, and process visualizations.

The Electronic and Directing Role of the Hydroxyl Group

The reactivity of 2-Hydroxy-5-methylisophthalaldehyde is fundamentally governed by the electronic interplay between its functional groups. The phenolic hydroxyl group is a potent activating and ortho-para directing group, while the two aldehyde groups are electron-withdrawing.[1] This electronic push-pull system creates a unique chemical environment on the benzene ring.[4]

The most significant manifestation of the hydroxyl group's directing effect is seen in the synthesis of the molecule itself. The primary route to 2-Hydroxy-5-methylisophthalaldehyde is the Duff reaction, which involves the diformylation of p-cresol.[1] The hydroxyl group of p-cresol powerfully directs the electrophilic formylating agent to its two adjacent ortho positions, leading to the desired product structure.[1]

Duality of the Hydroxyl Group in Reaction Pathways

The hydroxyl group exhibits a dual nature in subsequent reactions: it can be an active participant, particularly in coordination chemistry, or an interfering moiety that requires protection to achieve selectivity at other sites.

Pathway A: Active Participation in Coordination Chemistry

The most prominent reaction of 2-Hydroxy-5-methylisophthalaldehyde involves the condensation of its two aldehyde groups with primary amines to form Schiff bases (imines).[1] This reaction is fundamental to creating complex polydentate ligands. In this context, the hydroxyl group plays a crucial, active role. Upon deprotonation, the resulting phenoxide ion acts as a third coordination site, alongside the two imine nitrogens. This allows the ligand to bind strongly to a metal center, enhancing the stability of the resulting metal complex.[1]

Pathway B: Interference and the Need for Protection

While essential for coordination chemistry, the acidic proton of the phenolic hydroxyl group can interfere with reactions targeting other parts of the molecule, such as the aldehyde or methyl groups. For instance, direct benzylic bromination of the methyl group under Wohl-Ziegler conditions is reported to fail.[5]

To achieve selective transformations, the hydroxyl group must be temporarily converted into a less reactive derivative using a protecting group. A common strategy is the conversion to a silyl ether, for example, by reacting with tert-butyldimethylsilyl chloride (TBDMSCl).[1] After the desired reaction is performed on another part of the molecule, the protecting group can be removed to regenerate the hydroxyl functionality.

Quantitative Data Summary

The following tables summarize key quantitative data from synthetic and reactivity studies involving 2-Hydroxy-5-methylisophthalaldehyde and analogous compounds.

Table 1: Synthesis of 2-Hydroxy-5-methylisophthalaldehyde via Duff Reaction [1]

| Parameter | Condition | Purpose | Reported Yield |

|---|---|---|---|

| Starting Material | p-Cresol | Phenolic precursor | 54% - 60% |

| Reagent | Hexamethylenetetramine (HMTA) | Formylating agent | |

| Molar Ratio (p-cresol:HMTA) | 1:2 | Ensures complete diformylation | |

| Temperature | Reflux at ~120°C | Maximizes reaction rate and yield | |

| Reaction Time | 6–8 hours | Drives reaction to completion |

| Solvent | Acetic acid or glyceroboric acid | Acidic medium for reaction | |

Table 2: Reactivity and Yields in Selective Transformations

| Reaction | Substrate | Key Reagents | Reported Yield | Source |

|---|---|---|---|---|

| Benzylic Bromination | Protected 2-Hydroxy-5-methylisophthalaldehyde | N-bromosuccinimide (NBS), CCl₄, photoexcitation | 70% | [5] |

| Nitration (Analogous) | 2-Hydroxy-3-methylbenzaldehyde | Nitric acid, Acetic acid | ~84% | [4] |

| Regioselective Reaction | 2-Hydroxy-4-methylisophthalaldehyde | N/A | 80:20 ratio of regioisomers |[1] |

Key Experimental Protocols

Protocol 1: Synthesis via HMTA-Mediated Formylation (Duff Reaction)[1]

-

Preparation: In a round-bottom flask equipped with a reflux condenser, combine p-cresol and hexamethylenetetramine (HMTA) in a 1:2 molar ratio in an acidic medium such as glyceroboric acid.

-

Reaction: Heat the mixture to reflux at approximately 120°C. Maintain this temperature with stirring for 6 to 8 hours.

-

Workup: After cooling, pour the reaction mixture into a beaker of ice water and acidify to hydrolyze the intermediate.

-

Isolation: Filter the resulting crude solid product.

-

Purification: Wash the crude product with cold ethanol. Recrystallize from a suitable solvent mixture, such as trichloromethane and ethanol (1:5 v/v), to obtain the pure 2-Hydroxy-5-methylisophthalaldehyde.

Protocol 2: General Schiff Base Condensation[1]

-

Preparation: Dissolve one equivalent of 2-Hydroxy-5-methylisophthalaldehyde in a suitable solvent (e.g., ethanol or methanol).

-

Reaction: Add two equivalents of the desired primary amine to the solution. The reaction may proceed at room temperature or require heating under reflux, depending on the reactivity of the amine.

-

Isolation: The resulting Schiff base product often precipitates from the solution upon cooling. If not, the product can be isolated by removing the solvent under reduced pressure.

-

Purification: The crude Schiff base can be purified by recrystallization from an appropriate solvent.

Protocol 3: Protection of the Hydroxyl Group as a Silyl Ether[1]

-

Preparation: Dissolve 2-Hydroxy-5-methylisophthalaldehyde in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

-

Reaction: Add a base such as imidazole, followed by the dropwise addition of a silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl).

-

Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the protected compound.

Conclusion

The hydroxyl group in 2-Hydroxy-5-methylisophthalaldehyde is not a passive spectator but an active and influential director of the molecule's chemical behavior. Its powerful ortho-directing effect is instrumental in the synthesis of the compound. Post-synthesis, it exhibits a crucial duality: it is an essential coordinating partner in the formation of stable Schiff base metal complexes, while simultaneously acting as a point of interference in other reactions, thereby necessitating the use of chemical protection strategies for achieving regioselectivity. A thorough understanding of this dual role is paramount for researchers and scientists aiming to leverage this versatile building block in drug development, materials science, and advanced organic synthesis.

References

A Theoretical Exploration of the Electronic Landscape of 5-Methylisophthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive theoretical framework for investigating the electronic properties of 5-methylisophthalaldehyde, a molecule of interest in organic synthesis and materials science. In the absence of direct experimental or extensive theoretical studies on this specific compound, this guide outlines the established computational methodologies that are leveraged to predict and analyze its electronic structure, reactivity, and potential applications. By employing Density Functional Theory (DFT), we can elucidate key parameters such as molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and non-linear optical (NLO) properties. This document serves as a technical guide for researchers, presenting a hypothetical but realistic application of modern computational chemistry to understand the intrinsic electronic characteristics of this compound, thereby facilitating its potential use in drug design and materials development.

Introduction

This compound is an aromatic organic compound characterized by a benzene ring substituted with a methyl group and two aldehyde functional groups at positions 1 and 3. Its molecular structure suggests potential for a variety of chemical reactions and applications, including as a building block in the synthesis of more complex molecules such as pharmaceuticals and dyes.[1] A thorough understanding of its electronic properties is paramount for predicting its chemical behavior, stability, and suitability for various applications.